molecular formula C13H9NO B096450 Acridin-4-ol CAS No. 18123-20-1

Acridin-4-ol

Cat. No.: B096450
CAS No.: 18123-20-1
M. Wt: 195.22 g/mol
InChI Key: HOYZEVWRZVPHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Acridin-4-ol, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .

Mode of Action

The mode of action of this compound involves DNA intercalation . The planar form of acridine allows it to sandwich itself between the base pairs of the double helix . This intercalation is fueled by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of this compound can affect various biochemical pathways. It can impact biological processes involving DNA and related enzymes . .

Pharmacokinetics

The pharmacokinetics of this compound, like other acridine derivatives, involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . Many acridines bind plasma proteins, thus free drug levels strongly differ from the total ones . For treatment of CNS tumor or neurodegenerative diseases, the ability of acridines to penetrate the blood-brain barrier is important .

Result of Action

The result of this compound’s action is primarily seen in its cytotoxic activity. Acridine derivatives are well-known for their high cytotoxic activity . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . .

Biochemical Analysis

Biochemical Properties

Acridin-4-ol, like other acridine derivatives, is known to interact with various enzymes, proteins, and other biomolecules. The primary mode of action of this compound is through DNA intercalation . This interaction is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Like other acridine derivatives, it is expected to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Like other acridine derivatives, it is expected to have threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

Like other acridine derivatives, it is expected to interact with transporters or binding proteins and have effects on its localization or accumulation .

Subcellular Localization

Like other acridine derivatives, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridin-4-ol can be synthesized through several methods. One common approach involves the Ullmann synthesis, which condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Acridin-4-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acridone derivatives.

    Reduction: Reduction of this compound can yield dihydroacridine derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted acridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Acridone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the reagents used.

Comparison with Similar Compounds

Acridin-4-ol can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its specific hydroxyl group at the 4-position, which can influence its chemical reactivity and biological interactions

Properties

IUPAC Name

acridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYZEVWRZVPHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171086
Record name Acridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18123-20-1
Record name 4-Hydroxyacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18123-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Charts A1-A3 summarise the routes used in the synthesis of a series of pyrido[3,2-d]pyrimidin-4-ol derivatives. The preparation of the derivatives of [1,7]naphthyridin-8-ol is described in Charts B1-B2. Compound B1 was prepared following the literature method2 for the synthesis of a similar compound. The synthesis of the pyrido[2,3-d]pyridazin-8-ol itself and derivatives C1 and C2 followed the method previously described3 by Brzezinski and coworkers. Further derivatives in this series were prepared following the routes summarised in Charts C1-C4. Charts D1-D2 show the routes to a series of [1,6]naphthyridin-8-ol derivatives. The synthesis of compound D1 used the method4 of Blanco and coworkers. Other members in this series have been prepared following the routes shown in Charts D1-D2. Chart E1 describes the route to a series of pyrido[3,4-b]pyrazin-5-ol derivatives. Condensation of 1,2,3-triaminopyridine with 2,3-dihydroxy-1,4-dioxan gave pyrido[3,4-b]pyrazin-5-ol (E1), the parent compound in this series; the same reaction employing 2,3,4-triaminopyridine as starting material (Chart F1) gave pyrido[3,4-b]pyrazin-8-ol (F1). Further derivatives in the pyrido[3,4-b]pyrazin-5-ol and pyrido[3,4-b]pyrazin-8-ol classes were prepared using the routes shown in Charts E1 and F1. Charts G1-G2 show the routes employed in the synthesis of a range of [1,5]naphthyridin-4,8-diol and [1,5]naphthyridin-8-ol derivatives. The synthesis of compound G1, the precursor to the parent compound, [1,5]naphthyridin-4,8-diol, followed the route described5 by Brown and Dewar. Pyrido[4,3-d]pyrimidin-8-ol (H1) was prepared4 following the route shown in Chart H1, employing 4,5-pyrimidinedicarboxylic acid as starting material. Further derivatives in this class were prepared using routes as shown in Charts H1 and H2.
Name
1,2,3-triaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acridin-4-ol
Reactant of Route 2
Acridin-4-ol
Reactant of Route 3
Acridin-4-ol
Reactant of Route 4
Acridin-4-ol
Reactant of Route 5
Acridin-4-ol
Reactant of Route 6
Acridin-4-ol
Customer
Q & A

Q1: What do the photophysical and electrochemical studies reveal about the zinc(II) complexes with acridin-4-ol?

A1: The research demonstrates that the homoleptic zinc(II) complex with this compound (ZnA2) exhibits photophysical and electrochemical properties primarily determined by the this compound ligand itself. [] This suggests that the electronic transitions and redox behavior observed are largely localized on the this compound moiety, with minimal influence from the zinc(II) ion. Density functional theory (DFT) calculations support this observation, further confirming the ligand-centered nature of the complex's behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.